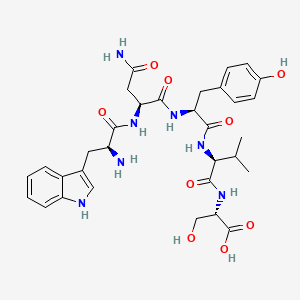
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is a peptide composed of five amino acids: L-serine, L-tryptophan, L-asparagine, L-tyrosine, and L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases due to the presence of L-serine and L-tryptophan.
Biotechnology: Employed in the development of biosensors and bioactive materials.
Mécanisme D'action
The mechanism of action of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- involves interactions with specific molecular targets and pathways:
L-Serine: Acts as a precursor for the synthesis of other amino acids and neurotransmitters.
L-Tryptophan: Serves as a precursor for serotonin and melatonin synthesis.
L-Asparagine: Involved in protein synthesis and metabolic regulation.
L-Tyrosine: Precursor for catecholamines like dopamine and norepinephrine.
L-Valine: Essential for protein synthesis and muscle metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine, L-lysyl-L-tyrosyl-L-asparaginyl-L-valyl-: Similar peptide with lysine instead of tryptophan.
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-leucyl-: Similar peptide with leucine instead of valine.
Uniqueness
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is unique due to the specific combination of amino acids, which imparts distinct biochemical properties and potential therapeutic applications.
Propriétés
Numéro CAS |
398469-58-4 |
|---|---|
Formule moléculaire |
C32H41N7O9 |
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H41N7O9/c1-16(2)27(31(46)38-25(15-40)32(47)48)39-30(45)23(11-17-7-9-19(41)10-8-17)37-29(44)24(13-26(34)42)36-28(43)21(33)12-18-14-35-22-6-4-3-5-20(18)22/h3-10,14,16,21,23-25,27,35,40-41H,11-13,15,33H2,1-2H3,(H2,34,42)(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)/t21-,23-,24-,25-,27-/m0/s1 |
Clé InChI |
ACTSAMMWTGBXGU-IYBBNNOUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


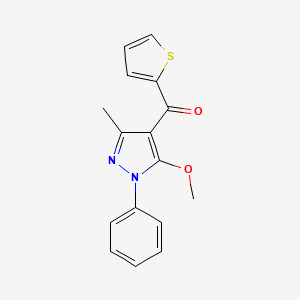
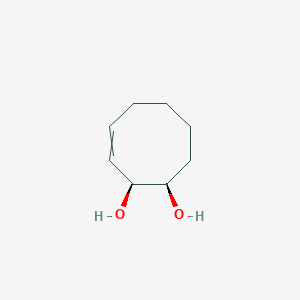
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
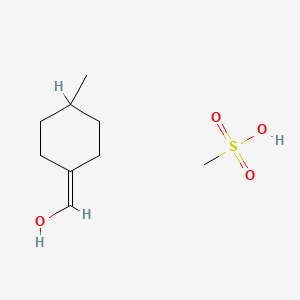
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
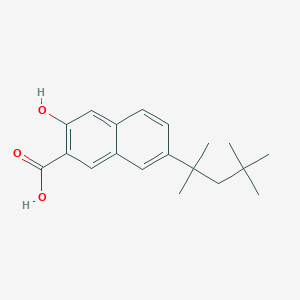
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
